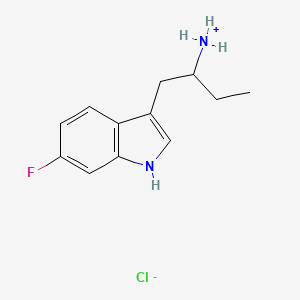
alpha-Ethyl-6-fluoro-1H-indole-3-ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-fluoro-1H-indol-3-yl)butan-2-ylazanium chloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-fluoro-1H-indol-3-yl)butan-2-ylazanium chloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Alkylation: The butan-2-yl group can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Quaternization: The final step involves the quaternization of the nitrogen atom with a suitable alkylating agent, followed by the addition of hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-fluoro-1H-indol-3-yl)butan-2-ylazanium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group or the butan-2-yl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Oxo derivatives of the indole ring.
Reduction: Reduced forms of the indole ring or the butan-2-yl group.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(6-fluoro-1H-indol-3-yl)butan-2-ylazanium chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(6-fluoro-1H-indol-3-yl)butan-2-ylazanium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1H-indol-3-yl)butan-2-ylazanium chloride: Lacks the fluoro group, which may affect its biological activity and chemical reactivity.
1-(6-chloro-1H-indol-3-yl)butan-2-ylazanium chloride: Contains a chloro group instead of a fluoro group, leading to different chemical and biological properties.
1-(6-methyl-1H-indol-3-yl)butan-2-ylazanium chloride: Contains a methyl group at the 6-position, which may influence its reactivity and biological activity.
Uniqueness
1-(6-fluoro-1H-indol-3-yl)butan-2-ylazanium chloride is unique due to the presence of the fluoro group, which can enhance its biological activity and stability. The fluoro group can also influence the compound’s electronic properties, making it a valuable scaffold for drug development and other scientific research applications.
Eigenschaften
CAS-Nummer |
81603-64-7 |
|---|---|
Molekularformel |
C12H16ClFN2 |
Molekulargewicht |
242.72 g/mol |
IUPAC-Name |
1-(6-fluoro-1H-indol-3-yl)butan-2-ylazanium;chloride |
InChI |
InChI=1S/C12H15FN2.ClH/c1-2-10(14)5-8-7-15-12-6-9(13)3-4-11(8)12;/h3-4,6-7,10,15H,2,5,14H2,1H3;1H |
InChI-Schlüssel |
HGEQIYMDPOFWFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC1=CNC2=C1C=CC(=C2)F)[NH3+].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13779482.png)
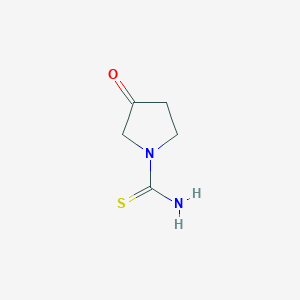
![1-[4-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B13779494.png)
![7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13779516.png)
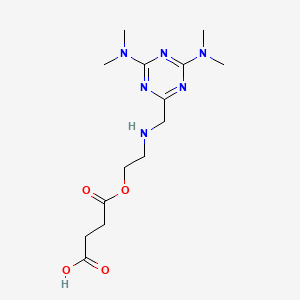


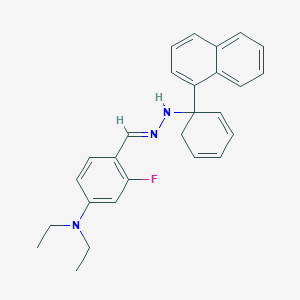
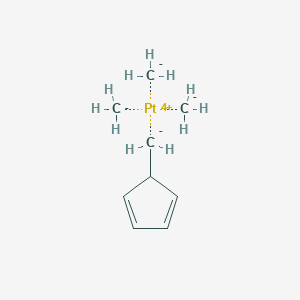
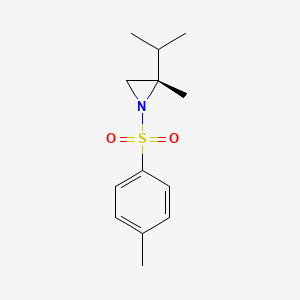

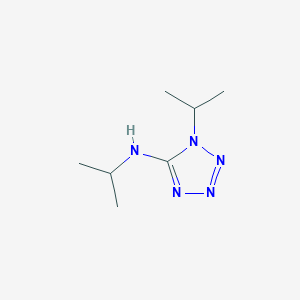
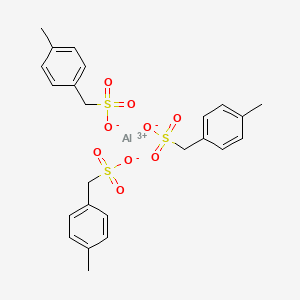
![5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one](/img/structure/B13779560.png)
